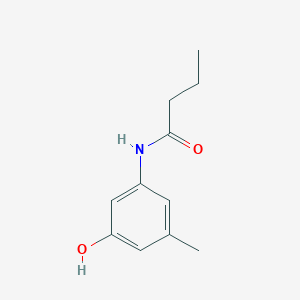

N-(3-Hydroxy-5-methylphenyl)butanamide

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(3-hydroxy-5-methylphenyl)butanamide |

InChI |

InChI=1S/C11H15NO2/c1-3-4-11(14)12-9-5-8(2)6-10(13)7-9/h5-7,13H,3-4H2,1-2H3,(H,12,14) |

InChI Key |

QJZZLZRFRXCIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of 3-hydroxy-5-methylaniline (or its derivatives) with butyryl chloride under controlled conditions. This reaction forms the amide bond between the aromatic amine and the butanoyl group, yielding the target compound.

- Starting Materials:

- 3-Hydroxy-5-methylaniline (aromatic amine with hydroxy and methyl substituents)

- Butyryl chloride (acyl chloride for butanoyl group introduction)

- Reaction Conditions:

- Anhydrous environment to avoid hydrolysis of acyl chloride

- Use of an inert solvent such as toluene, chlorobenzene, or xylene

- Temperature range typically between 50 to 100 degrees Celsius

- Addition of a base (e.g., triethylamine or sodium bicarbonate) to neutralize hydrogen chloride formed during the reaction

Detailed Process Description

The acylation proceeds as follows:

- Charging of the Amine: The 3-hydroxy-5-methylaniline is dissolved in an inert aromatic solvent.

- Addition of Butyryl Chloride: The butyryl chloride is added dropwise at a controlled temperature (50–100 °C) to the amine solution.

- Reaction Monitoring: The progress of the reaction is monitored by the evolution of hydrogen chloride gas or by chromatographic techniques.

- Quenching and Purification: After completion, methanol may be added to quench any unreacted acyl chloride. The reaction mixture is cooled to precipitate the product, which is then isolated by filtration.

- Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity (typically >98%).

This method yields the target amide in high yields, generally ranging from 88% to 95% based on analogous amide preparations.

Alternative Preparation Routes

- Bromination and Subsequent Functionalization: In some synthetic schemes, a brominated intermediate such as N-(4-bromo-2-methylphenyl)butanamide is first prepared by bromination of the corresponding amide. This intermediate can then be converted to the hydroxy-substituted compound via nucleophilic substitution or palladium-catalyzed hydroxylation reactions.

- Direct Hydroxylation: Direct hydroxylation of the methyl-substituted amide using oxidizing agents or catalytic systems may also be employed, although this method requires careful control to avoid over-oxidation or side reactions.

Analysis of Preparation Methods

Reaction Efficiency and Yield

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Acylation of 3-hydroxy-5-methylaniline with butyryl chloride | 50–100 °C, inert solvent, anhydrous | 88–95 | >98 | High yield with minimal side products |

| Bromination of amide intermediate | Acetic acid, 10–80 °C, elemental bromine | 85–90 | >95 | Selective bromination at aromatic ring |

| Hydroxylation of brominated intermediate | Catalytic conditions (Pd-catalyst) | 70–80 | >90 | Requires optimization for selectivity |

Reaction Mechanisms and Selectivity

- The acylation reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of butyryl chloride, forming the amide bond and releasing hydrogen chloride.

- Bromination is typically electrophilic aromatic substitution, where bromine selectively substitutes at the activated aromatic position ortho or para to the amino or methyl groups.

- Hydroxylation of the brominated intermediate involves palladium-catalyzed coupling with hydroxide sources, facilitating substitution of bromine by hydroxy groups.

Purification and Characterization

- Purification by recrystallization or column chromatography ensures removal of unreacted starting materials and side products.

- Characterization methods include Nuclear Magnetic Resonance spectroscopy (proton and carbon NMR), Infrared spectroscopy (notably amide carbonyl stretch around 1650 cm⁻¹), and Mass Spectrometry for molecular weight confirmation.

- High purity (>98%) is confirmed by chromatographic purity assays such as HPLC.

Research Outcomes and Literature Evidence

Patent Literature

- Patent EP1268400A2 describes a process for preparing related N-butyryl aromatic amides, emphasizing the acylation of substituted anilines with butyryl chloride in aromatic solvents, followed by bromination and purification steps.

- Patent US20030065211A1 reports similar synthetic sequences with optimized reaction times and yields, highlighting the advantage of controlled temperature and solvent choice to maximize yield and purity.

Comparative Studies

- Studies comparing direct acylation versus multi-step bromination and hydroxylation show that direct acylation of hydroxy-substituted anilines is generally more straightforward and efficient for obtaining this compound.

- Bromination followed by hydroxylation offers flexibility for introducing hydroxy groups at specific positions but may require additional purification and optimization to avoid side reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Direct Acylation | 3-Hydroxy-5-methylaniline | Butyryl chloride, base | 50–100 °C, inert solvent | 88–95 | >98 | High yield, simple procedure | Requires anhydrous conditions |

| Bromination + Hydroxylation | N-(4-bromo-2-methylphenyl)butanamide | Bromine, Pd catalyst | 10–80 °C (bromination), catalytic hydroxylation | 70–90 | >90 | Positional control of hydroxyl | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-5-methylphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an amine

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(3-Hydroxy-5-methylphenyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Aromatic Amides

Compounds with varying alkyl chain lengths attached to aromatic sulfonamide scaffolds (e.g., 5a–5d from ) provide insights into how structural modifications affect properties:

Key Observations :

- Longer alkyl chains correlate with lower melting points (e.g., 5a: 180–182°C vs. 5c: 142–143°C), likely due to reduced crystallinity.

- Yields remain moderate (45–51%), suggesting chain length minimally impacts reaction efficiency.

- The carbonyl (C=O) and sulfonamide groups show consistent ¹³C-NMR shifts, indicating structural stability .

For N-(3-Hydroxy-5-methylphenyl)butanamide , the absence of a sulfonamide group and presence of hydroxyl/methyl substituents may enhance solubility in polar solvents compared to 5a–5d.

Hydroxy and Methyl Substituents in Aromatic Amides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Benzamide with a 3-methylphenyl group and a hydroxyalkylamine side chain.

- Applications : Functions as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

- Comparison: Unlike this compound, this compound lacks a phenolic hydroxyl group but shares a methyl-substituted aromatic ring. The hydroxyalkyl group may offer better coordination to metals, whereas the phenolic hydroxyl in the target compound could enhance antioxidant or binding properties.

N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide (12b, )

- Structure : Pentanamide with thiophene and benzylmethylamine groups.

- Synthesis : Uses EDC/HOBt coupling, a common method for amide bond formation .

- Comparison : The thiophene and hydroxyphenyl groups in 12b contrast with the simpler phenyl substituents in this compound. Such structural complexity often correlates with enhanced biological activity (e.g., anti-schistosomal properties) .

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ()

- Structure : Butanamide derivative with pyrimidine, sulfonamide, and chloropyridinyl groups.

- Applications : Acts as a human CTPS1 inhibitor for treating proliferative diseases .

- Comparison : The target compound lacks heterocyclic and sulfonamide moieties, which are critical for CTPS1 inhibition. This highlights how functional group diversity dictates therapeutic targeting .

Biological Activity

N-(3-Hydroxy-5-methylphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a butanamide backbone attached to a phenyl ring with hydroxy and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 193.24 g/mol. The structural characteristics enable specific interactions with biological targets, influencing various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, similar to established antibiotics like rifampicin.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . Research shows that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and IL-6. These effects are likely mediated through the hydroxy group, which enhances hydrogen bonding with target enzymes or receptors involved in inflammatory signaling pathways .

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation compared to control groups:

- Reduction in Edema : The compound decreased swelling by approximately 50% at a dosage of 10 mg/kg.

- Cytokine Levels : Serum levels of IL-1β and IL-6 were reduced by 40% and 30%, respectively, indicating effective modulation of the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound binds to specific receptors involved in pain and inflammation, modulating their activity.

- Enzyme Inhibition : It inhibits key enzymes in the inflammatory pathway, reducing the synthesis of inflammatory mediators.

- Signal Transduction Modulation : By affecting pathways such as NF-κB and STAT3, it alters the expression of genes responsible for inflammation and immune responses .

Applications in Therapeutics

Given its biological activities, this compound holds promise for therapeutic applications in treating:

- Infections : As an antimicrobial agent, it could be developed as an alternative or adjunct therapy to existing antibiotics.

- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions such as arthritis, asthma, or other inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.